5,6-Dimethyl-1H-indene
Description
5,6-Dimethyl-1H-indene (CAS: 22430-63-3) is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol . It belongs to the indene class of bicyclic hydrocarbons, characterized by a fused benzene and cyclopentene ring system. The methyl groups at positions 5 and 6 enhance steric hindrance and influence electronic properties, making it a versatile intermediate in organic synthesis. Key applications include its use in catalytic reactions (e.g., gold-catalyzed synthesis of fulvene derivatives, yielding 38% under optimized conditions) and as a precursor for pharmaceuticals and liquid crystal materials .
Properties
IUPAC Name |
5,6-dimethyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-8-6-10-4-3-5-11(10)7-9(8)2/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAOPSHEXLLEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC2)C=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176964 | |
| Record name | 5,6-Dimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22430-63-3 | |
| Record name | 5,6-Dimethyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22430-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethyl-1H-indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022430633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5,6-Dimethylindene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TX5B7C7NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-indene typically involves the cyclization of appropriate precursors. One common method is the reaction of para-tolyl radical with allene or methylacetylene under controlled conditions . This reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions are employed to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 5,6-dimethyl-1H-indanone.
Reduction: Formation of 5,6-dimethyl-1H-indane.
Substitution: Introduction of alkyl or acyl groups at various positions on the indene ring.
Scientific Research Applications
5,6-Dimethyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-indene and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to specific effects. For example, certain derivatives may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical data for 5,6-dimethyl-1H-indene and its analogs, highlighting structural variations and their impacts:
Key Structural and Functional Differences:
Substituent Effects :
- Methyl vs. Fluoro Groups : Methyl groups (5,6-dimethyl) increase steric hindrance, limiting reactivity at the 5,6-positions. In contrast, fluorine atoms (5,6-difluoro) enhance polarity and electronic conjugation, making derivatives suitable for liquid crystals with high Δn (>0.2) and Δε (>10) .
- Hydrogenation : Saturated analogs (e.g., 2,3-dihydro-5,6-dimethyl-1H-indene) exhibit higher thermal stability but reduced reactivity due to loss of aromaticity .
Synthetic Utility :
- Gold-catalyzed reactions favor this compound derivatives (e.g., fulvene vinyl ethers) with moderate yields (20–43%) .
- Diethyl- and methoxy-substituted indenes require multi-step syntheses (e.g., Pd/C hydrogenation, 71.6% yield) , reflecting the challenges of introducing bulky or polar groups.
Applications :
- Pharmaceuticals : 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl is critical for β-agonist drugs like Indacaterol, whereas 5,6-dimethyl variants lack direct medicinal use .
- Materials Science : 5,6-Difluoro derivatives outperform methylated indenes in liquid crystal displays due to superior optical properties and low viscosity .
Biological Activity
5,6-Dimethyl-1H-indene is an organic compound with the molecular formula . It is a derivative of indene, characterized by the presence of two methyl groups at the 5th and 6th positions of the indene ring. This structural modification can significantly influence its chemical properties and biological activities.
Antiviral and Anticancer Properties
Research indicates that this compound and its derivatives exhibit potential antiviral and anticancer activities. Various studies have explored the biological activity of these compounds, highlighting their mechanisms of action and therapeutic potential.
- Antiviral Activity : Some derivatives have been shown to inhibit viral replication through interaction with viral enzymes or host cell receptors. For instance, certain derivatives demonstrated inhibitory effects against viruses such as HIV and influenza.
- Anticancer Activity : The compound's derivatives have also been investigated for their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may modulate signaling pathways involved in cell proliferation and survival, leading to enhanced anticancer effects .
The mechanism of action of this compound involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to specific therapeutic effects. For example, certain derivatives may inhibit enzymes or receptors involved in disease processes, thereby exerting beneficial effects against viral infections and cancer .
Case Studies
Several case studies have demonstrated the biological activity of this compound:
- Study on Anticancer Activity : A study reported that specific derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for some compounds were found to be in the low micromolar range, indicating potent activity .
- Study on Antiviral Activity : Another research effort focused on synthesizing derivatives of this compound and testing their antiviral properties. Compounds were evaluated for their ability to inhibit viral replication in vitro, showing promising results against several viral strains .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| Indene | C9H8 | Baseline comparison |
| 1,2-Dimethylindene | C11H12 | Moderate activity |
| 5,6-Dimethyl-2H-indene | C11H12 | Varies by substitution |
| 5-Methylindene | C10H10 | Lower activity |
The presence of methyl groups at the 5th and 6th positions enhances stability and alters reactivity compared to indene and other dimethylindene derivatives .
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. The most common method includes:
- Cyclization of para-tolyl radical with allene or methylacetylene , yielding high-purity products under optimized conditions.
Research Applications
This compound serves as a valuable building block in organic synthesis, particularly in developing biologically active compounds. Its derivatives are being explored for applications in medicinal chemistry due to their potential pharmacological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
